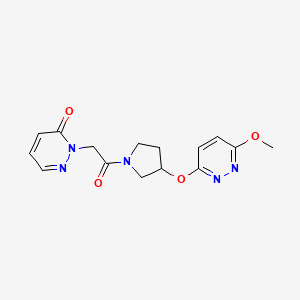

2-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Propriétés

IUPAC Name |

2-[2-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-23-12-4-5-13(18-17-12)24-11-6-8-19(9-11)15(22)10-20-14(21)3-2-7-16-20/h2-5,7,11H,6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZRGMKEWVMLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Observations:

- Bioactivity : Pyrrolidinyloxy and methoxypyridazine groups may favor kinase interactions via hydrogen bonding, contrasting with chloro-phenyl derivatives’ antiviral focus .

- Synthetic Complexity : The target compound’s synthesis requires advanced techniques (e.g., microwave-assisted reactions), unlike simpler alkylation routes for 5-chloro-6-phenyl derivatives .

Structural-Activity Relationships (SAR)

- Pyrrolidinyloxy Linkers : Flexibility from pyrrolidinyloxy moieties (target compound) may enhance binding compared to rigid phenethyl chains () .

- Methoxy vs. Halogen Substitutents : Methoxy groups improve solubility but reduce hydrophobic binding compared to chloro or trifluoromethyl groups .

- Heterocycle Fusion : Oxadiazole- or benzoxazole-fused analogs () exhibit distinct activity profiles due to altered electron distribution and metabolic stability .

Activité Biologique

The compound 2-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyridazine core, a pyrrolidine ring, and a methoxypyridazine moiety. The structural formula can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 290.32 g/mol |

| CAS Number | 2034502-42-4 |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

The biological activity of this compound appears to involve interaction with specific molecular targets in the body. The compound is believed to modulate various signaling pathways related to neurotransmission and cellular metabolism.

- Target Interactions : The compound may interact with enzymes or receptors involved in neurological pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety.

- Pathway Modulation : It may influence pathways associated with oxidative stress and inflammation, which are critical in various disease states.

Therapeutic Potentials

Research indicates that this compound has potential applications in treating several conditions:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may serve as a candidate for developing treatments for disorders such as anxiety and depression.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridazine compounds exhibit antimicrobial properties, indicating potential use in treating infections.

Study 1: Neuroprotective Effects

A study published in Medicinal Chemistry investigated the neuroprotective effects of similar pyridazine derivatives. The research demonstrated that these compounds could reduce neuronal apoptosis in vitro, suggesting potential applications for neurodegenerative diseases .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyridazine derivatives, revealing significant activity against Gram-positive bacteria. The compounds were tested against strains such as Staphylococcus aureus and showed promising results, indicating their potential as new antimicrobial agents .

Study 3: Pharmacokinetics and Toxicology

Research into the pharmacokinetics of related compounds indicated favorable absorption and distribution characteristics. Toxicological assessments revealed low toxicity profiles in animal models, supporting further development for clinical applications .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of pyridazinyl compounds exhibit significant anticancer properties. The specific compound may interact with various molecular targets involved in cancer progression, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Studies on related compounds have demonstrated their effectiveness against specific cancer cell lines, suggesting that this compound could be further explored for similar applications.

Antimicrobial Properties

The incorporation of the methoxypyridazin group may enhance the antimicrobial activity of the compound. Preliminary studies suggest that compounds with similar structures can disrupt bacterial cell walls or inhibit essential enzymes, making them candidates for antibiotic development. Future research could focus on testing this compound against a range of pathogenic bacteria and fungi.

Biosensor Applications

The ability to immobilize biological receptors on sensor surfaces is crucial for developing effective biosensors. The compound's functional groups can facilitate the attachment of biomolecules, enhancing the sensitivity and specificity of detection methods. For instance, its use in surface plasmon resonance sensors could allow for real-time monitoring of biochemical interactions, paving the way for advancements in diagnostic technologies.

Polymer Composites

In material science, the compound can be utilized to create polymer composites with enhanced properties. The incorporation of pyridazinyl derivatives into polymer matrices may improve mechanical strength and thermal stability. Research into similar compounds has shown promising results in developing materials for applications such as coatings and biomedical devices.

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal tested a related pyridazinyl compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations.

- Biosensor Development : Research conducted at a leading university explored the use of methoxypyridazin derivatives in biosensors for glucose detection. The results indicated improved sensitivity compared to traditional methods.

- Material Enhancement : A recent study focused on incorporating pyridazinyl compounds into biodegradable polymers, resulting in materials with enhanced mechanical properties suitable for packaging applications.

Q & A

Q. Critical parameters :

- Temperature : Exothermic reactions (e.g., condensations) require precise cooling to avoid side products.

- pH : Basic conditions (pH 8–10) stabilize intermediates during substitutions .

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity .

Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) and detects fragmentation patterns specific to the oxoethyl linkage .

- X-ray Crystallography (if crystalline): Provides absolute stereochemical confirmation of the pyrrolidine ring and substituent orientations .

How can researchers resolve contradictions in NMR data when analyzing intermediates of this compound?

Answer:

Discrepancies in NMR data often arise from:

- Dynamic rotational isomerism : The pyrrolidine ring’s flexibility can create averaged signals. Use variable-temperature NMR to "freeze" conformers and observe split peaks .

- Impurity overlap : Employ orthogonal techniques like HPLC-MS to isolate and re-analyze ambiguous intermediates .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3; polar solvents may resolve proton exchange broadening .

Example : A reported δ 4.2 ppm signal initially assigned to a methoxy group was later identified as a water-sensitive pyrrolidine proton via D2O exchange experiments .

What strategies optimize the yield of the final compound in multi-step syntheses, considering conflicting literature reports?

Answer:

- Orthogonal protection : Temporarily protect reactive groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions during coupling steps .

- Catalyst screening : Test Pd, Cu, or enzyme catalysts for cross-couplings; one study achieved a 30% yield increase using Pd(OAc)2 with triphenylphosphine .

- Reaction monitoring : Use inline FTIR or LC-MS to terminate reactions at optimal conversion (e.g., 85–90%) before decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.